brevican

Developmental Neuroscience Proteoglycan Expression Brain Maturation

Brevican (BCAN, BEHAB) is a central nervous system (CNS)-specific chondroitin sulfate proteoglycan of the lectican family, which also includes aggrecan, versican, and neurocan. As the smallest member of this family, brevican features a truncated central domain compared to its analogs, existing as a 145 kDa full-length protein and an 80 kDa N-terminally truncated form, with a significant portion lacking glycosaminoglycan chains, classifying it as a 'part-time' proteoglycan.

Molecular Formula C12H15NO3
Molecular Weight 0
CAS No. 155981-63-8
Cat. No. B1176078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebrevican
CAS155981-63-8
Synonymsbrevican
Molecular FormulaC12H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevican (CAS 155981-63-8): CNS-Specific Lectican Proteoglycan for Synaptic and Glioma Research


Brevican (BCAN, BEHAB) is a central nervous system (CNS)-specific chondroitin sulfate proteoglycan of the lectican family, which also includes aggrecan, versican, and neurocan [1]. As the smallest member of this family, brevican features a truncated central domain compared to its analogs, existing as a 145 kDa full-length protein and an 80 kDa N-terminally truncated form, with a significant portion lacking glycosaminoglycan chains, classifying it as a 'part-time' proteoglycan [2]. Brevican is a core structural component of perineuronal nets (PNNs), specialized ECM assemblies that enwrap neuronal somata and proximal dendrites to stabilize synapses and restrict plasticity in the mature brain [3].

Why Brevican Cannot Be Substituted: Quantitative Functional and Expression Differences


While brevican shares the lectican family's hyaluronan-binding and C-terminal lectin domains, substituting it with aggrecan, versican, or neurocan fails due to profound differences in expression regulation, structural composition, and functional specialization. Brevican's developmental expression exhibits a 14-fold increase from neonatal to adult brain, contrasting sharply with neurocan's postnatal decline, indicating distinct temporal roles in brain maturation [1]. Structurally, brevican's central domain is significantly shorter than that of its analogs, and it uniquely exists as both a proteoglycan and a non-glycosylated core protein, which may confer specialized binding interactions and spatial organization [2]. Functionally, unlike other lecticans concentrated in PNN somata, brevican localizes specifically to the perisynaptic space, directly influencing fast synaptic transmission kinetics [3]. These quantitative differences in expression, structure, and localization preclude generic interchangeability and necessitate specific investigation of brevican for accurate research outcomes.

Brevican Quantitative Evidence Guide: Head-to-Head Comparisons and Unique Functional Data


Developmental Expression: 14-Fold Increase in Brevican Contrasts with Neurocan's Postnatal Decline

Brevican exhibits a unique developmental expression profile distinct from neurocan and versican. Using slot-blot radioimmunoassay with specific antibodies, brevican concentration increased steadily from birth to adulthood, achieving a 14-fold higher level than neonatal brain. In contrast, neurocan levels peaked in the early postnatal period and then declined, while versican beta-domain isoforms decreased by greater than 90% between birth and maturity [1].

Developmental Neuroscience Proteoglycan Expression Brain Maturation

Structural Uniqueness: Truncated Central Domain Differentiates Brevican from Aggrecan, Versican, and Neurocan

Cloning and sequencing of bovine brevican cDNA revealed a significantly shorter central domain compared to aggrecan, versican, or neurocan, with minimal sequence homology to these proteoglycans in this region. Additionally, brevican uniquely exists as both a 145 kDa full-length proteoglycan and an 80 kDa N-terminally truncated form, with a substantial portion lacking glycosaminoglycan chains ('part-time' proteoglycan) [1].

Proteoglycan Structure Lectin Family Molecular Evolution

Synaptic Transmission Kinetics: Brevican Deficiency Reduces Signal Speed at Calyx of Held

In vivo extracellular single-unit recordings at the calyx of Held synapse in brevican-deficient mice revealed a specific reduction in the speed of pre-to-postsynaptic action potential (AP) transmission compared to wild-type littermates. The duration of pre- and postsynaptic APs increased, though transmission reliability was unaffected. These changes were accompanied by reduced presynaptic vGlut1 and smaller subsynaptic cavities [1].

Synaptic Physiology Electrophysiology Perineuronal Net Function

Glioma Invasion: Brevican Knockdown Reduces Tumor Volume and Spread In Vivo

Knockdown of brevican expression via stable transfection with shRNA in U251 glioma cells significantly down-regulated proliferation, invasion, and spread. In vivo studies demonstrated that brevican expression is associated with glioma cell adhesion, motility, and tumor growth, suggesting its utility as a marker for malignancy grade [1]. Further, tumors derived from CNS-1 cells expressing normal brevican were larger, more diffuse, and more infiltrative than those expressing a cleavage-resistant brevican mutant or control cells, leading to significantly earlier survival endpoint [2].

Neuro-Oncology Glioma Invasion Therapeutic Target

Activity-Dependent Proteolysis: Brevican Cleavage Enables Structural Plasticity

Chemical long-term potentiation (cLTP) triggers rapid brevican cleavage in perisynaptic regions of rat hippocampus ex vivo, mediated by an extracellular cascade involving proprotein convertases and ADAMTS-4/5. This cleavage is necessary for the formation of new dendritic protrusions in CA1 but does not affect LTP induction itself. Interfering with brevican cleavage prevents structural plasticity [1].

Synaptic Plasticity ECM Remodeling Learning and Memory

Biomarker Potential: Brevican Cleavage Products Differentiate Neurological Disorders

CSF analysis from 96 patients revealed differential patterns of brevican and neurocan cleavage products across neurological disorders. While total brevican levels did not differ, a 60 kDa brevican fragment (ADAMTS-4 cleavage product) showed unchanged levels across groups. In contrast, a 150 kDa C-terminal neurocan fragment was significantly increased in ALS patients compared to epilepsy, CSVD, and controls [1]. A separate study found differential serological levels of brevican and its ADAMTS4-cleaved fragment in Alzheimer's disease and other dementias [2].

Biomarker Discovery Neurological Disease Cerebrospinal Fluid

High-Impact Brevican Research and Procurement Applications


Studying Synaptic Plasticity and Perineuronal Net Dynamics

Researchers investigating the mechanisms of synaptic plasticity, learning, and memory require brevican to accurately model activity-dependent ECM remodeling. The evidence shows that brevican is specifically cleaved during cLTP to permit structural changes, a function not shared by all lecticans [1]. Brevican-deficient mice also exhibit impaired LTP maintenance, underscoring its role in synaptic function [2]. Procuring high-purity brevican protein or validated antibodies is essential for experiments involving LTP induction, spine dynamics, and PNN degradation assays.

Glioma Invasion and Therapeutic Target Validation

Oncology researchers focused on glioma malignancy and invasion should prioritize brevican. Quantitative data demonstrate that brevican knockdown reduces tumor proliferation and spread, while its overexpression enhances tumor invasiveness and reduces survival in animal models [1]. The unique tumor-specific isoform B/bΔg serves as a selective marker and therapeutic target, with patent-protected binding peptides available for imaging and drug delivery [2]. Brevican reagents are thus critical for validating anti-invasive therapies and developing glioma-specific diagnostics.

Biomarker Development for Neurological and Neurodegenerative Diseases

Diagnostic and pharmaceutical companies developing biomarkers for ALS, Alzheimer's disease, epilepsy, or cerebral small vessel disease should evaluate brevican cleavage products. Studies have quantified differential levels of brevican and its ADAMTS-cleaved fragments in CSF and serum across patient cohorts, demonstrating its potential to distinguish between conditions [1][2]. ELISA kits and antibodies specific to brevican neo-epitopes are necessary for translating these findings into clinical assays and for monitoring ECM remodeling in therapeutic trials.

Electrophysiology of Fast Auditory and Central Synapses

Neuroscientists using electrophysiology to study high-speed synaptic transmission, particularly in auditory brainstem circuits like the calyx of Held, require brevican reagents to fully interpret their findings. Brevican knockout specifically impairs the speed of pre-to-postsynaptic action potential transmission and alters AP duration, highlighting its non-redundant role in optimizing synaptic kinetics [1]. Studies investigating ultrafast transmission or the effects of ECM on neuronal excitability should control for or manipulate brevican levels to ensure accurate mechanistic conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for brevican

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.